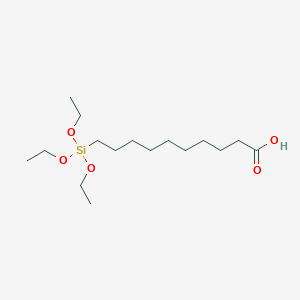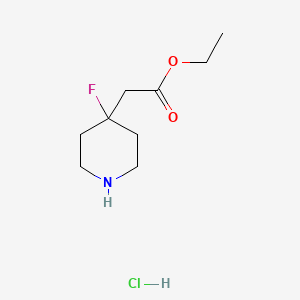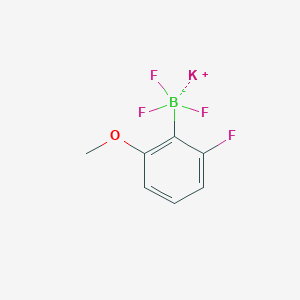
4-Chloro-3-fluoro-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-fluoro-2-methylbenzaldehyde is a synthetic organic compound that belongs to the class of benzaldehydesThe compound is characterized by the presence of a chloro, fluoro, and methyl group attached to a benzaldehyde core, making it a versatile building block in organic synthesis .
Métodos De Preparación
The synthesis of 4-Chloro-3-fluoro-2-methylbenzaldehyde typically involves the introduction of chloro and fluoro substituents onto a methylbenzaldehyde framework. One common synthetic route includes the halogenation of 2-methylbenzaldehyde followed by selective fluorination. The reaction conditions often involve the use of halogenating agents such as chlorine and fluorine gas, along with catalysts to facilitate the reactions . Industrial production methods may employ similar strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Chloro-3-fluoro-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include 4-chloro-3-fluoro-2-methylbenzoic acid, 4-chloro-3-fluoro-2-methylbenzyl alcohol, and various substituted derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-3-fluoro-2-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-fluoro-2-methylbenzaldehyde is primarily determined by its functional groups. The aldehyde group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets. These interactions can modulate biological pathways and exert specific effects, making the compound valuable in medicinal chemistry .
Comparación Con Compuestos Similares
4-Chloro-3-fluoro-2-methylbenzaldehyde can be compared with other similar compounds such as:
3-Fluoro-2-methylbenzaldehyde: Lacks the chloro substituent, which affects its reactivity and applications.
4-Fluoro-3-methylbenzaldehyde: Lacks the chloro substituent and has different chemical properties.
3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde: Contains additional fluorine atoms, which significantly alter its chemical behavior. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct reactivity and versatility in various applications.
Propiedades
IUPAC Name |
4-chloro-3-fluoro-2-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-6(4-11)2-3-7(9)8(5)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSASDPCRZXUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)









